Tris(3-chloro-2-hydroxypropyl)isocyanurate
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Overview
Description
Tris(3-chloro-2-hydroxypropyl)isocyanurate is a chemical compound with the molecular formula C12H18Cl3N3O6. It is a derivative of isocyanuric acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its three chlorinated hydroxypropyl groups attached to an isocyanurate core, making it a versatile intermediate in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(3-chloro-2-hydroxypropyl)isocyanurate is typically synthesized through the reaction of cyanuric acid with epichlorohydrin in the presence of a basic catalyst at elevated temperatures (around 110°C). The reaction proceeds through the formation of an intermediate, which is then dehydrochlorinated in an aqueous alkaline solution to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques is common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: Tris(3-chloro-2-hydroxypropyl)isocyanurate undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated hydroxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Polymerization Reactions: The compound can participate in polymerization reactions, especially when catalyzed by acids or bases.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Catalysts: Acidic or basic catalysts are often employed to facilitate polymerization and other reactions.
Major Products:
Substituted Isocyanurates: Resulting from nucleophilic substitution.
Polymers: Formed through polymerization reactions.
Scientific Research Applications
Tris(3-chloro-2-hydroxypropyl)isocyanurate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tris(3-chloro-2-hydroxypropyl)isocyanurate involves its reactivity with nucleophiles, leading to the formation of substituted products. The chlorinated hydroxypropyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications, allowing the compound to serve as a versatile intermediate .
Comparison with Similar Compounds
Cyanuric Acid: The parent compound of tris(3-chloro-2-hydroxypropyl)isocyanurate, known for its use in the production of disinfectants and herbicides.
Triglycidyl Isocyanurate: A derivative used in the production of epoxy resins.
Tris(2,3-dibromopropyl)isocyanurate: A flame retardant with similar structural features but different applications.
Uniqueness: this compound is unique due to its specific reactivity and versatility in chemical synthesis. Its ability to undergo various substitution and polymerization reactions makes it a valuable intermediate in both research and industrial applications .
Properties
CAS No. |
7423-53-2 |
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Molecular Formula |
C12H18Cl3N3O6 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
1,3,5-tris(3-chloro-2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H18Cl3N3O6/c13-1-7(19)4-16-10(22)17(5-8(20)2-14)12(24)18(11(16)23)6-9(21)3-15/h7-9,19-21H,1-6H2 |
InChI Key |
IEWXGNMLWRMTTJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)O)N1C(=O)N(C(=O)N(C1=O)CC(CCl)O)CC(CCl)O |
Origin of Product |
United States |
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